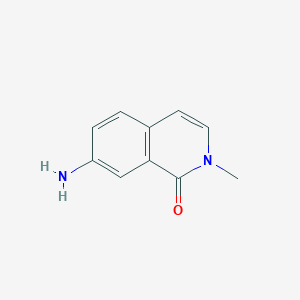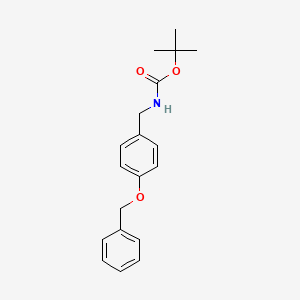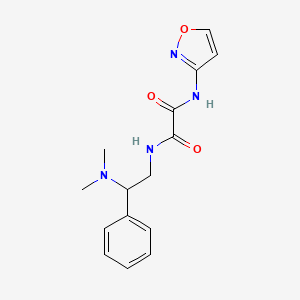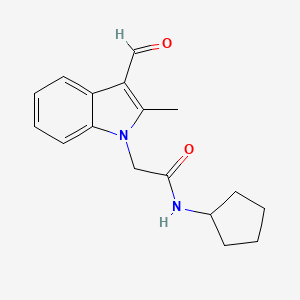
7-Amino-2-methyl-1,2-dihydroisoquinolin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Amino-2-methyl-1,2-dihydroisoquinolin-1-one is a chemical compound with the CAS Number: 54931-59-8 . It has a molecular weight of 174.2 and its IUPAC name is 7-amino-2-methylisoquinolin-1 (2H)-one . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10N2O/c1-12-5-4-7-2-3-8 (11)6-9 (7)10 (12)13/h2-6H,11H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Its molecular weight is 174.2 . No additional physical or chemical properties were found in the search results.Scientific Research Applications
Synthesis and Chemical Properties
Alternative Synthesis Methods : Glossop (2007) described an alternative synthesis of 8-amino-2-methyl-3,4-dihydroisoquinolin-1-one, indicating a focus on optimizing synthetic routes for dihydroisoquinolines, which can be applicable to 7-amino-2-methyl-1,2-dihydroisoquinolin-1-one as well (Glossop, 2007).
Synthesis of Derivatives : Ali, Fathalla, and Rayes (2008) efficiently synthesized derivatives of dihydroisoquinoline, highlighting the chemical versatility and potential for creating novel compounds based on the dihydroisoquinoline structure (Ali, Fathalla, & Rayes, 2008).
Novel Synthetic Pathways : Chaumontet, Piccardi, and Baudoin (2009) explored new methods for synthesizing dihydroisoquinolines, which could be relevant for developing innovative synthetic approaches for compounds like this compound (Chaumontet, Piccardi, & Baudoin, 2009).
Potential Therapeutic Applications
Anticancer Activity : Kubica et al. (2018) synthesized and evaluated the anticancer activity of novel derivatives of 7-amino-4-methylquinolin-2(1H)-one, suggesting potential therapeutic applications of similar compounds in cancer treatment (Kubica et al., 2018).
Evaluation Against Cancer Cell Lines : Valderrama et al. (2009) studied 7-aminoisoquinoline-5,8-quinone derivatives for their antitumor properties on cancer cell lines, indicating the relevance of dihydroisoquinoline derivatives in cancer research (Valderrama et al., 2009).
Neuroprotective and Pharmacological Aspects
Neuroprotection Mechanisms : Antkiewicz‐Michaluk et al. (2006) explored the neuroprotective properties of tetrahydroisoquinolines, providing insights into the potential neuroprotective effects of related compounds like this compound (Antkiewicz‐Michaluk et al., 2006).
Enzymatic Reduction of Isoquinolines : Mitsukura et al. (2013) reported the enzymatic reduction of dihydroisoquinolines, which could be relevant for understanding the pharmacological properties of this compound (Mitsukura et al., 2013).
Safety and Hazards
properties
IUPAC Name |
7-amino-2-methylisoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-12-5-4-7-2-3-8(11)6-9(7)10(12)13/h2-6H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFEZWBRGVNSRGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C1=O)C=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,5S,6R)-6-Acetyl-3-benzyl-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B2689850.png)

![N-(3-fluoro-4-methylphenyl)-2-((3-methyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2689853.png)
![2-{1-[(1-Cyanocyclohexyl)carbamoyl]ethoxy}benzoic acid](/img/structure/B2689855.png)
![N-(2-(furan-2-yl)-2-hydroxypropyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2689856.png)

![[(Z)-[1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloroacetate](/img/structure/B2689861.png)
![(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2689863.png)
![5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrrol-3(2H)-one](/img/structure/B2689864.png)


![1-Methyl-2-oxo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]pyridine-3-carboxamide](/img/structure/B2689870.png)
